6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11BrN2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
The compound “6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid” has been evaluated for its inhibitory activity against EGFR and HER2 . These are important targets in cancer therapy as they play crucial roles in cell proliferation and survival.
Mode of Action
Given its inhibitory activity against egfr and her2, it may interfere with the signaling pathways mediated by these receptors, leading to inhibited cell proliferation and survival .
Biochemical Pathways
Egfr and her2 are involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways, which regulate cell proliferation, survival, and differentiation .
Result of Action
Inhibition of egfr and her2 typically results in decreased cell proliferation and increased apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
- 2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
- 6-Chloro-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is unique due to its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Biological Activity
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its bromine substitution and the presence of a pyridine ring. This compound has garnered attention for its potential biological activities, including antibacterial and antifungal properties, making it a subject of interest in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C18H14BrN1O2 |
Molecular Weight | 372.21 g/mol |
IUPAC Name | This compound |
CAS Number | 926234-83-5 |
Antibacterial Activity
Recent studies have explored the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16.0 |
Escherichia coli | 32.0 |
Bacillus subtilis | 8.0 |
Pseudomonas aeruginosa | 64.0 |
These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting a potential application in treating infections caused by this bacterium.
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans.
Minimum Fungicidal Concentration (MFC) Values
Fungal Strain | MFC (µg/mL) |
---|---|
Candida albicans | 15.0 |
Aspergillus niger | 30.0 |
The antifungal activity demonstrates that the compound could be useful in developing treatments for fungal infections, particularly those caused by Candida albicans.
The biological activity of this compound is thought to involve its interaction with bacterial cell membranes and metabolic pathways. The bromine atom and quinoline structure may facilitate binding to specific enzymes or receptors, disrupting normal cellular functions and leading to cell death.
Case Study 1: Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the compound's potential as an alternative treatment option. The results showed that at a concentration of 16 µg/mL, the compound significantly reduced bacterial viability by over 90% compared to untreated controls.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has indicated that when combined with conventional antibiotics such as penicillin, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy and potentially lowering the required dosages of traditional antibiotics.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLWOMPGSDDIDN-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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